Comprehensive Structural and Analytical Profiling of Apixaban Impurity 15
Comprehensive Structural and Analytical Profiling of Apixaban Impurity 15
Target Audience: Researchers, Analytical Scientists, and Regulatory Affairs Professionals Discipline: Pharmaceutical Analysis & Organic Chemistry
Executive Summary
Apixaban is a highly potent, orally bioavailable direct Factor Xa inhibitor utilized globally for the management of thromboembolic diseases[1]. In the highly regulated landscape of pharmaceutical manufacturing, the purity of the Active Pharmaceutical Ingredient (API) directly correlates with patient safety. Apixaban Impurity 15 (CAS: 1466571-07-2) is a critical, process-related impurity encountered during the synthesis of Apixaban[2]. Because it contains structural alerts that differ significantly from the final API, understanding its physicochemical behavior, mechanistic origin, and analytical quantification is a regulatory imperative.
This technical guide synthesizes the structural profiling of Impurity 15 and details a self-validating analytical methodology for its rigorous quantification.
Chemical and Physicochemical Profiling
Apixaban Impurity 15 is chemically designated as Methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate[2].
Unlike the final Apixaban molecule, which features a primary carboxamide and a fully formed 2-oxopiperidin-1-yl moiety, Impurity 15 retains a methyl ester and a primary aromatic amine [1]. The presence of the free aniline derivative is of high toxicological interest, as primary aromatic amines are frequently flagged as Potential Mutagenic Impurities (PMIs) under ICH M7 guidelines.
Table 1: Physicochemical and Structural Data
| Property | Value / Description |
| CAS Registry Number | 1466571-07-2[3] |
| Molecular Formula | C₂₁H₂₀N₄O₄[4] |
| Molecular Weight | 392.4 g/mol [4] |
| Key Functional Groups | Primary aromatic amine, Methyl ester, Pyrazolo-pyridine core |
| UV Absorbance Maxima | ~225 nm, ~280 nm[5] |
| Predicted Reactivity | Nucleophilic amine (susceptible to oxidation/acylation) |
Mechanistic Origin in Synthesis
To control an impurity, one must understand its origin. In the convergent synthesis of Apixaban, the central pyrazolo-pyridine core is assembled early, followed by peripheral functional group transformations. Impurity 15 represents an arrested intermediate state where two critical late-stage transformations have failed to occur:
-
Incomplete Amidation: The methyl ester at the 3-position has not been converted to the primary carboxamide via reaction with ammonia.
-
Incomplete Lactamization: The primary amine on the phenyl ring has not undergone cyclization with 5-chlorovaleroyl chloride to form the piperidin-2-one ring.
Causality Insight: If the stoichiometric ratios or reaction kinetics during the amidation and lactamization steps are suboptimal, Impurity 15 persists. Due to its structural similarity to the API, it can co-precipitate during final crystallization, carrying over into the drug substance.
Synthetic pathway illustrating the origin and carryover risk of Apixaban Impurity 15.
Analytical Methodology: Isolation and Quantification
To quantify Apixaban Impurity 15 alongside other process-related degradation products, a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required[5].
As an Application Scientist, the method design must be driven by the molecule's physicochemical properties. The primary amine makes Impurity 15 highly sensitive to mobile phase pH.
Step-by-Step RP-HPLC Protocol
-
Stationary Phase Selection: Sigma-Aldrich Ascentis Express C18 (4.6 mm × 100 mm, 2.7 µm core-shell)[6].
-
Causality: Core-shell technology minimizes eddy diffusion (the A term in the van Deemter equation), providing the high theoretical plates necessary for resolving structurally similar process impurities from the main API peak.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Phosphate buffer or 0.1% TFA in water (pH ~3.0)[7].
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade)[6].
-
Causality: At acidic pH, the primary aromatic amine of Impurity 15 is fully protonated. This prevents secondary interactions with free, unendcapped silanols on the silica stationary phase, effectively eliminating peak tailing.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Oven: 35°C (reduces mobile phase viscosity, improving mass transfer)[5].
-
Detection: Photodiode Array (PDA) at 225 nm or 280 nm[5]. Rationale: Apixaban and its pyrazolo-pyridine impurities exhibit a strong, distinct chromophore at 280 nm, minimizing background noise from mobile phase solvents[7].
-
-
Gradient Elution Profile:
-
0–5 min: 10% B | 5–20 min: Ramp to 40% B | 20–30 min: Ramp to 60% B.
-
Self-Validating System: System Suitability Testing (SST)
A protocol is only as trustworthy as its internal controls. Before analyzing unknown batches, the system must self-validate using a resolution mixture containing Apixaban and Impurity 15.
-
Acceptance Criteria 1 (Specificity): Resolution ( Rs ) between Impurity 15 and the closest eluting peak must be ≥2.0 .
-
Acceptance Criteria 2 (Peak Integrity): Tailing factor ( Tf ) for Impurity 15 must be ≤1.5 .
-
Sensitivity Verification: The method must demonstrate a Limit of Detection (LOD) of at least 0.31 ppm to ensure trace-level regulatory compliance[7].
Self-validating RP-HPLC analytical workflow for Impurity 15 quantification.
Impact on Drug Development & Safety
The identification and quantification of Apixaban Impurity 15 is not merely an analytical exercise; it is a critical safety parameter. Because Impurity 15 contains an unreacted aniline moiety, it falls under the purview of stringent genotoxicity guidelines. If in silico models (e.g., Derek Nexus) or in vitro assays (Ames test) confirm mutagenic potential, the impurity must be controlled to the Threshold of Toxicological Concern (TTC)—typically 1.5 µ g/day for long-term treatments. The robust, highly sensitive HPLC methods described herein ensure that pharmaceutical manufacturers can confidently clear these regulatory hurdles, guaranteeing the safety and efficacy of the final drug product.
References
-
[5] RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. ResearchGate. 5
-
[6] Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban. SCIRP. 6
-
[1] Apixaban Impurity 15 | CAS No- 1466571-07-2. Chemicea. 1
-
[7] RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. International Journal of Pharmaceutical Sciences Review and Research.7
-
[4] Apixaban Impurity 15. KM Pharma Solution Private Limited. 4
-
[3] Apixaban Impurity 15 | CAS No.1466571-07-2. SVAK Lifesciences. 3
Sources
- 1. Apixaban Impurity 15 | CAS No- 1466571-07-2 [chemicea.com]
- 2. synchemia.com [synchemia.com]
- 3. :: Apixaban Impurity 15 | CAS No.1466571-07-2 | SVAK Lifesciences :: [svaklifesciences.com]
- 4. kmpharma.in [kmpharma.in]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug [scirp.org]
- 7. globalresearchonline.net [globalresearchonline.net]
